7-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
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Overview
Description
7-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinazoline core structure, which is a bicyclic system composed of fused benzene and pyrimidine rings. The presence of methoxyphenyl and oxadiazole groups adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazoline core, followed by the introduction of the oxadiazole and methoxyphenyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
7-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The methoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include various quinazoline and oxadiazole derivatives, which may exhibit different physical and chemical properties compared to the parent compound.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound may be explored as a lead compound for the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to understand its effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline and oxadiazole derivatives, such as:
- 7-[3-(2-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 7-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
Uniqueness
The uniqueness of 7-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione lies in its specific substitution pattern and the presence of methoxy groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C25H26N4O5 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-7-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H26N4O5/c1-32-17-7-5-6-15(12-17)14-29-24(30)18-11-10-16(13-20(18)26-25(29)31)23-27-22(28-34-23)19-8-3-4-9-21(19)33-2/h3-9,12,16,18,20H,10-11,13-14H2,1-2H3,(H,26,31) |
InChI Key |
QZOANGVGWRHSPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3CCC(CC3NC2=O)C4=NC(=NO4)C5=CC=CC=C5OC |
Origin of Product |
United States |
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